molecular formula C26H24N2O5S B2799319 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1198063-95-4

4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No.: B2799319
CAS No.: 1198063-95-4
M. Wt: 476.55
InChI Key: IRIREKKRBGLSGQ-UHFFFAOYSA-N
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Description

4-Acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a synthetic benzoxazine derivative characterized by a 2,3-dihydro-1,4-benzoxazine core modified with an acetyl group at the 4-position. The molecule features two distinct N-substituents: a benzyl group and an (E)-2-phenylethenyl sulfonyl moiety.

Properties

IUPAC Name

4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-20(29)27-19-25(33-24-15-9-8-14-23(24)27)26(30)28(18-22-12-6-3-7-13-22)34(31,32)17-16-21-10-4-2-5-11-21/h2-17,25H,18-19H2,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIREKKRBGLSGQ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide belongs to the class of benzoxazines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzoxazine ring , which contributes to its stability and reactivity.
  • A sulfonamide group , enhancing its interaction with biological targets.
  • An acetyl group that may influence its solubility and bioavailability.

Antibacterial Activity

Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. The sulfonamide moiety in the structure is known to enhance the antibacterial efficacy against various pathogenic strains. For example:

  • Mechanism : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Case Studies : In vitro studies have shown that similar benzoxazine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation signals.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other benzoxazine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundContains an acetyl group and sulfonamideAnticancer properties
4-(3-carboxypropyl)-8-(E)-[(E)-phenylethenyl]-benzoxazine derivativesCarboxylic acid functionalityAntibacterial activity
Benzoxazine-based sulfonamidesSulfonamide linkagesBroad-spectrum antimicrobial activity

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes such as dihydropteroate synthase, crucial for bacterial survival.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by disrupting mitotic processes.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Potential areas include:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Detailed exploration of molecular interactions with specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoxazine derivatives, focusing on substitutions, synthetic methods, and inferred bioactivity.

Structural and Functional Comparisons

Compound Name Core Structure 4-Position Substitution N-Substituents Key Functional Groups
Target Compound Benzoxazine Acetyl Benzyl, (E)-2-phenylethenyl sulfonyl Sulfonyl, acetyl, benzyl
VU0486846 () Benzoxazine Pyrazol-1-ylphenyl-methyl (1S,2S)-2-hydroxycyclohexyl Pyrazole, hydroxycyclohexyl
(2S)-4-acetyl-N-(4-bromophenyl) analog () Benzoxazine Acetyl 4-Bromophenyl Bromophenyl, acetyl

Key Observations:

  • 4-Position Substitution: The acetyl group in the target compound and ’s analog may enhance lipophilicity compared to the pyrazole-containing VU0486846 . Acetyl groups are known to influence metabolic stability and binding affinity in drug-like molecules.
  • The benzyl group in the target compound may improve membrane permeability relative to bulkier substituents.

Physicochemical Properties

Property Target Compound VU0486846 Analog
Molecular Weight (g/mol) ~500 (estimated) 477.56 403.26
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.8 3.2
Solubility Low (sulfonyl may improve aqueous solubility) Moderate (pyrazole enhances polarity) Low (bromophenyl reduces solubility)

Q & A

Q. Example Workflow :

Generate 3D conformers using molecular dynamics.

Calculate binding affinities with AutoDock Vina.

Validate top candidates via in vitro assays.

What spectroscopic and crystallographic techniques are critical for structural characterization?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl vs. sulfonyl groups) .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-2-phenylethenyl group (e.g., C=C bond geometry) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 → 3:1) .
  • Recrystallization : Ethanol/water mixtures to remove hydrophilic impurities .
  • HPLC Prep : Reverse-phase C18 columns for isolating polar derivatives .

Optimization Tip : Monitor solvent polarity to prevent premature crystallization of intermediates.

How do statistical experimental design methods improve reaction optimization?

Advanced Research Question
Design of Experiments (DoE) reduces trial-and-error approaches:

  • Factorial Design : Test variables (temperature, catalyst loading) in parallel to identify interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. pH) .

Example Application : A 3² factorial design optimized sulfonylation yield by varying temperature (20–40°C) and base concentration (1–3 eq), revealing 30°C and 2 eq NaOH as optimal .

What mechanistic insights explain the compound’s potential neuroprotective effects?

Advanced Research Question
Hypothesized pathways include:

  • Kinase Inhibition : In silico studies suggest binding to GSK-3β or tau kinases .
  • Oxidative Stress Modulation : Measure ROS reduction in neuronal cell lines using DCFH-DA probes .
  • In Vivo Models : Test cognitive function in transgenic Alzheimer’s mice (e.g., APP/PS1 strains) .

Q. Experimental Design :

Treat primary neurons with 1–50 µM compound.

Assess viability via MTT assay and caspase-3 activity.

Notes

  • Methodological rigor and cross-validation are emphasized to address data contradictions.

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